molecular formula C11H10N2O4 B2692602 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2137986-81-1

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2692602
CAS No.: 2137986-81-1
M. Wt: 234.211
InChI Key: UKNHAGPULAKCIV-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxycarbonyl)pyridine-2-carboxylic acid: This compound shares a similar core structure but lacks the fused pyrrole ring.

    1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar to the target compound but without the methoxycarbonyl group.

Uniqueness

The uniqueness of 5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its fused ring structure and the presence of both methoxycarbonyl and carboxylic acid functional groups. This combination of features provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methoxycarbonyl-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-13-8(10(14)15)4-6-3-7(11(16)17-2)5-12-9(6)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNHAGPULAKCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=CN=C21)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137986-81-1
Record name 5-(methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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